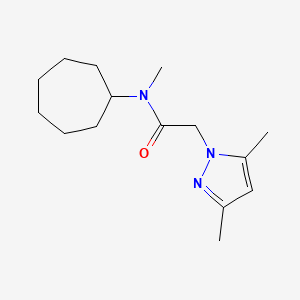
N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CHF5074, is a small molecule drug that has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease.
Mécanisme D'action
N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key enzyme involved in the regulation of various cellular processes, including glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of GSK-3β by N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to have various biochemical and physiological effects in animal models of Alzheimer's disease. It has been shown to reduce amyloid beta-induced neurotoxicity, inhibit tau hyperphosphorylation, and reduce oxidative stress. N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. This specificity also reduces the risk of off-target effects. However, one of the limitations of N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the pharmacological properties of N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, including its solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide in humans. Finally, the potential therapeutic effects of N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide in other neurological disorders, such as Parkinson's disease and Huntington's disease, should be explored.
Méthodes De Synthèse
N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of various reagents such as ethyl cyanoacetate, cyclohexylamine, and methyl isobutyrylacetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. It has been shown to have neuroprotective properties by reducing amyloid beta-induced neurotoxicity, inhibiting tau hyperphosphorylation, and reducing oxidative stress. N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-17(11-7-5-4-6-8-11)14(19)12-9-10-13(18)16(2)15-12/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMXLPQMKQXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)





![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)



![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)